3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It contains a benzylsulfonyl group, a nitrophenyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the benzylsulfonyl and nitrophenyl intermediates. Common synthetic routes include:
Nucleophilic Substitution: The benzylsulfonyl group can be introduced via nucleophilic substitution reactions using benzylsulfonyl chloride and an appropriate amine.
Nitration: The nitrophenyl group is often introduced through nitration reactions using nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the benzylsulfonyl and nitrophenyl intermediates with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl and nitrophenyl derivatives.
Scientific Research Applications
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfonyl and nitrophenyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-bromophenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(2-nitrophenyl)propanoic acid
Uniqueness
3-[(Benzylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both benzylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(benzylsulfonylamino)-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H16N2O6S/c19-16(20)10-15(13-7-4-8-14(9-13)18(21)22)17-25(23,24)11-12-5-2-1-3-6-12/h1-9,15,17H,10-11H2,(H,19,20) |
InChI Key |
VLQJDYZLSCDHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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